Increased Lipophilicity (XLogP3) and Molecular Weight vs. Non-Brominated Analog CAS 1314988-55-0
The target compound, 5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole, exhibits a computed XLogP3 value of 3.9, compared to 3.2 for the non-brominated analog 1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole (CAS 1314988-55-0), representing a 22% increase in lipophilicity [1][2]. Its molecular weight is 311.22 g/mol, versus 232.32 g/mol for the analog, a difference of 78.9 g/mol [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 3.9; MW = 311.22 g/mol |
| Comparator Or Baseline | 1-(tert-Butyl)-6-propoxy-1H-benzo[d]imidazole (CAS 1314988-55-0): XLogP3 = 3.2; MW = 232.32 g/mol |
| Quantified Difference | Δ XLogP3 = +0.7 (22% relative increase); Δ MW = +78.9 g/mol |
| Conditions | Computed properties based on SMILES: CCCOC1=CC2=C(C=C1Br)N=CN2C(C)(C)C and CCCOC1=CC2=C(C=C1)N=CN2C(C)(C)C, respectively [1][2]. |
Why This Matters
Higher lipophilicity influences membrane permeability and distribution, while the increased molecular weight and bromine substituent provide a reactive handle for Suzuki-Miyaura and other cross-coupling reactions, enabling diversification of the benzimidazole scaffold that is not possible with the non-brominated analog.
- [1] Kuujia. 5-Bromo-1-t-butyl-6-propoxybenzimidazole (CAS 1314985-53-9) Compound Profile. XLogP3: 3.9; MW: 311.22. View Source
- [2] Kuujia. 1-(tert-Butyl)-6-propoxy-1H-benzo[d]imidazole (CAS 1314988-55-0) Compound Profile. XLogP3: 3.2; MW: 232.32. View Source
